molecular formula C10H10N2 B11918938 5,8-Dimethylquinoxaline

5,8-Dimethylquinoxaline

Cat. No.: B11918938
M. Wt: 158.20 g/mol
InChI Key: DJKCYDWCXGFKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 5th and 8th positions of the quinoxaline ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 5,8-Dimethylquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-butanedione. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have also been explored to minimize environmental impact .

Scientific Research Applications

5,8-Dimethylquinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

5,8-Dimethylquinoxaline can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5,8-dimethylquinoxaline

InChI

InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3

InChI Key

DJKCYDWCXGFKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=CC=N2

Origin of Product

United States

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